molecular formula C11H13NO5 B2520057 Diethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 68631-52-7

Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Cat. No.: B2520057
CAS No.: 68631-52-7
M. Wt: 239.227
InChI Key: ZQNBKZRLUKPGCF-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (C₁₁H₁₃NO₅) is a pyridine derivative featuring two ethyl ester groups at positions 2 and 6 and a hydroxyl group at position 4. Its molecular structure, with the SMILES notation CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC, highlights the ester and hydroxyl functionalities critical to its reactivity . The compound is synthesized via Williamson-type etherification or esterification reactions, as demonstrated in its use for constructing ligands, polymers, and coordination frameworks . Its collision cross-section (CCS) data, such as 151.0 Ų for the [M+H]+ adduct, suggests moderate polarity, influencing its chromatographic behavior and solubility .

Properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBKZRLUKPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the diethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-2,6-pyridinedicarboxylic acid, while reduction can produce this compound alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
Diethyl 4-hydroxypyridine-2,6-dicarboxylate serves as a precursor in synthesizing various biologically active compounds. For instance, it has been utilized in the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates. These derivatives have been screened for anti-inflammatory and analgesic activities using methods such as carrageenan-induced paw edema and tail immersion tests.

2. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential in treating cancer. Research involving 4-Aryl-1,4-dihydropyridines has shown promise in shrinking liver tumors and alleviating symptoms associated with cancer treatments .

3. Interaction with Heavy Metals
Research has also explored the interactions between this compound and heavy metal ions in aqueous solutions. This interaction is significant for developing chelating agents that can mitigate heavy metal toxicity in biological systems .

Agricultural Applications

1. Pesticide Formulation
this compound is being investigated for its potential use in formulating pesticides and herbicides. Its chemical structure allows it to interact effectively with biological targets in pests, making it a candidate for developing new agricultural chemicals.

Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of synthesized compounds derived from this compound, researchers found that specific derivatives exhibited significant reductions in paw edema in animal models when compared to control groups. This study highlights the compound's potential therapeutic benefits.

Case Study 2: Heavy Metal Chelation
A study focused on the chelation properties of this compound revealed its effectiveness in binding with heavy metal ions such as lead and cadmium. The findings suggest that this compound could be utilized in environmental remediation efforts to reduce heavy metal contamination in soil and water sources .

Mechanism of Action

The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Diethyl vs. Dimethyl Esters

  • Diethyl 4-hydroxypyridine-2,6-dicarboxylate (C₁₁H₁₃NO₅): Ethyl ester groups enhance lipophilicity, improving solubility in organic solvents for cross-coupling and polymer synthesis .
  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (C₉H₉NO₅): Methyl esters offer smaller steric bulk, facilitating higher yields (88%) in direct esterification reactions .
  • Dimethyl 4-methoxypyridine-2,6-dicarboxylate (C₁₀H₁₁NO₅): The hydroxyl group is replaced by methoxy, reducing hydrogen-bonding capacity but increasing stability under acidic conditions .

b. Brominated Derivative

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate : Synthesized via bromination of the hydroxyl group, this derivative serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions, achieving 92% yield .

c. Non-Hydroxylated Analogs

  • Diethyl pyridine-2,6-dicarboxylate (C₁₁H₁₃NO₄): Lacks the 4-hydroxyl group, reducing coordination capability but maintaining utility in polymer synthesis .
Reactivity and Coordination Chemistry
  • Hydroxyl Group Reactivity : The 4-hydroxyl group in this compound can be alkylated (e.g., to methoxy with CH₃I, 70% yield ) or brominated, enabling diverse functionalization pathways .
  • Coordination Behavior: Hydrolysis of the ester yields the 4-hydroxypyridine-2,6-dicarboxylate anion, which forms stable complexes with metals like Co(II) and V(V). For example, [Co(dipic-OH)(OH₂)₃] exhibits a unique 3D framework due to hydrogen bonding from the hydroxyl group . In contrast, non-hydroxylated analogs (e.g., dipicolinate) form less stable complexes .
Physical Properties and Stability
  • Collision Cross-Section (CCS) : this compound shows higher CCS values (e.g., 151.0 Ų for [M+H]+) compared to dimethyl analogs, reflecting its larger molecular volume .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., dimethyl 4-methoxypyridine-2,6-dicarboxylate) exhibit greater thermal stability due to reduced hydrogen-bonding interactions .
Industrial and Research Utility
  • Polymer Synthesis : Diethyl esters are preferred for synthesizing polyesters with diols (e.g., poly(1,6-hexane-2,6-dicarboxylate pyridine)) due to their solubility in aprotic solvents .
  • Pharmaceutical Intermediates : Brominated derivatives serve as precursors for antitumor and antimicrobial agents, leveraging their reactivity in cross-coupling .

Biological Activity

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DEHPDC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO5C_{11}H_{13}NO_5 and features a pyridine ring substituted with two carboxylate groups and a hydroxyl group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

DEHPDC has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Research has demonstrated that DEHPDC possesses anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that DEHPDC can significantly reduce inflammation, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Antioxidant Activity

The compound also exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to the presence of the hydroxyl group, which can scavenge free radicals and reduce lipid peroxidation.

The biological activity of DEHPDC is primarily mediated through its interaction with specific molecular targets:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its reactivity.
  • Enzyme Interaction: DEHPDC may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DEHPDC, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateC9H9NO5Methyl groups instead of ethyl; different solubility profile.
Diethyl 2,6-dimethylpyridine-4-carboxylateC11H13N O4Additional methyl groups; altered reactivity patterns.
Methyl 4-hydroxypicolinate hydrochlorideC8H8ClNO4Contains a chloride; different biological activity.

This table highlights how the presence of different substituents affects the compound's solubility, reactivity, and biological activity.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study published in Analytical Science Journals reported that DEHPDC showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
  • Anti-inflammatory Research:
    In a controlled experiment involving rats, DEHPDC was administered to assess its anti-inflammatory effects. Results indicated a reduction in paw swelling by approximately 50% compared to control groups.
  • Antioxidant Evaluation:
    A study assessed the antioxidant capacity of DEHPDC using DPPH radical scavenging assays. The results demonstrated that DEHPDC exhibited a dose-dependent increase in antioxidant activity, surpassing that of some known antioxidants .

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